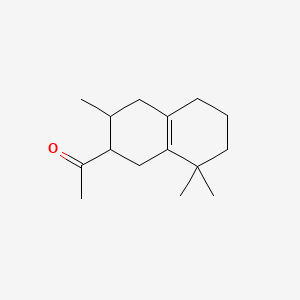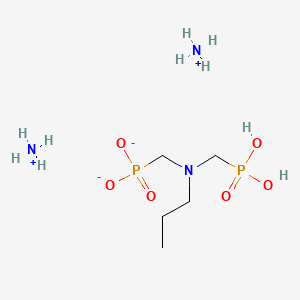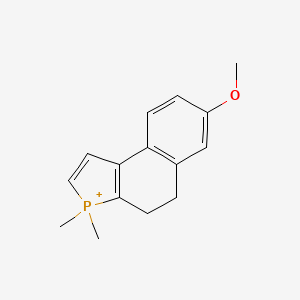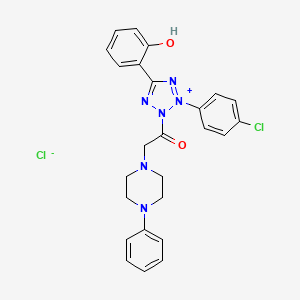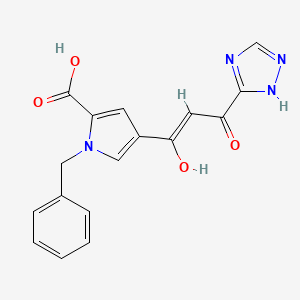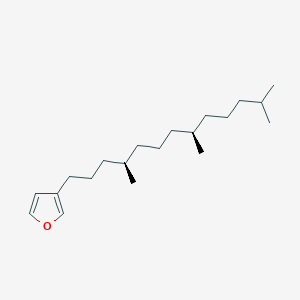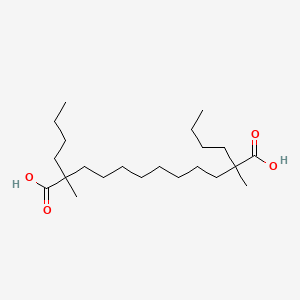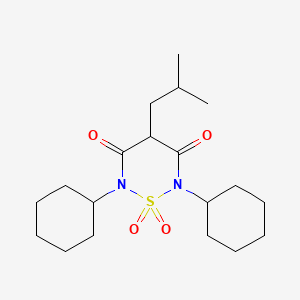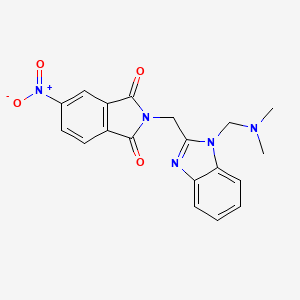
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that features a fused isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- can be achieved through a rhodium-catalyzed cascade reaction. This process involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically include the use of homogeneous rhodium catalysis and diazo compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the rhodium-catalyzed cascade reaction and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including:
Cyclization Reactions: The compound can participate in cyclization reactions, forming complex ring structures.
Substitution Reactions: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Cyclization Reactions: These reactions often require catalysts such as rhodium and specific conditions like the presence of diazo compounds.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, with conditions varying depending on the desired substitution.
Major Products
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in diseases like cancer and viral infections .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinases and share similar structural features.
2H-Isoindoles: These compounds have similar ring structures and chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is unique due to its specific substitution pattern and the presence of the benzimidazole moiety.
Properties
CAS No. |
115398-89-5 |
|---|---|
Molecular Formula |
C19H17N5O4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[1-[(dimethylamino)methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C19H17N5O4/c1-21(2)11-23-16-6-4-3-5-15(16)20-17(23)10-22-18(25)13-8-7-12(24(27)28)9-14(13)19(22)26/h3-9H,10-11H2,1-2H3 |
InChI Key |
MLUIMSDWWBIDJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



